
N-(3-chloro-4-fluorophenyl)-2-methyl-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound 28 involves the synthesis of an aminoacetamide scaffold. The specific synthetic route and reaction conditions are detailed in the original research article . Generally, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound.
Industrial Production Methods: Industrial production methods for compound 28 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. Specific details on industrial production methods are not provided in the available literature.
Chemical Reactions Analysis
Types of Reactions: Compound 28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Compound 28 has several scientific research applications, including:
Chemistry: Used as a chemical tool for drug target identification and optimization.
Biology: Studied for its biological activity against malaria and other diseases.
Medicine: Potential lead compound for developing new antimalarial drugs.
Industry: Could be used in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The precise mechanism of action of compound 28 is not fully understood . it is known to inhibit the growth of malaria parasites by targeting specific pathways within the parasite . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Other aminoacetamide-based antimalarials
- Compounds with similar biological activity against malaria
Compound 28 stands out due to its optimized structure and promising antimalarial activity, making it a valuable lead for further research and development .
Properties
Molecular Formula |
C21H25ClFN3O4S |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methyl-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)propanamide |
InChI |
InChI=1S/C21H25ClFN3O4S/c1-14-4-5-16(13-19(14)31(28,29)26-8-10-30-11-9-26)25-21(2,3)20(27)24-15-6-7-18(23)17(22)12-15/h4-7,12-13,25H,8-11H2,1-3H3,(H,24,27) |
InChI Key |
DUBVSWHYPDKVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)(C)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


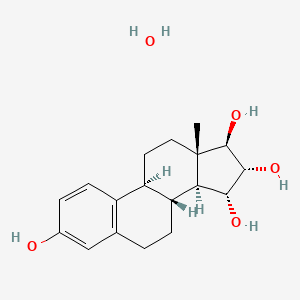

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)
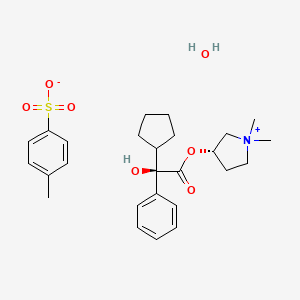



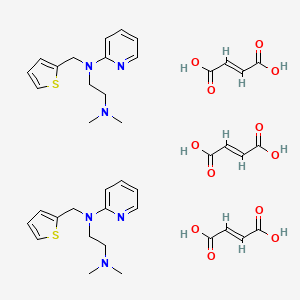


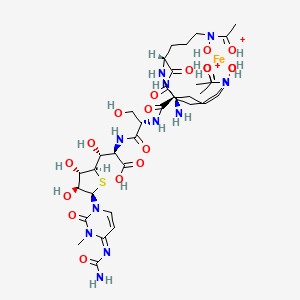
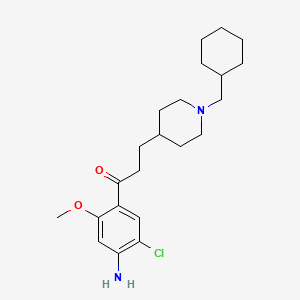

![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)
